- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)
![3-ethynylimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/943320-47-6x500.png)
943320-47-6 structure
商品名:3-ethynylimidazo[1,2-a]pyrazine
3-ethynylimidazo[1,2-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 3-ethynyl-Imidazo[1,2-a]pyrazine
- 3-ethynylimidazo[1,2-a]pyrazine
- LLYBBCIBNZDXHV-UHFFFAOYSA-N
- PB11593
- FCH1143714
- AX8264265
- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)
- 943320-47-6
- DA-23618
- AKOS025403979
- CS-0053865
- P12067
- CS-15841
- SCHEMBL589458
-
- MDL: MFCD17016048
- インチ: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
- InChIKey: LLYBBCIBNZDXHV-UHFFFAOYSA-N
- ほほえんだ: C#CC1N2C(C=NC=C2)=NC=1
計算された属性
- せいみつぶんしりょう: 143.048347172g/mol
- どういたいしつりょう: 143.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2
- 疎水性パラメータ計算基準値(XlogP): 1
3-ethynylimidazo[1,2-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1095837-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$500 | 2024-05-23 | |
eNovation Chemicals LLC | D632854-1g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$800 | 2024-05-24 | |
eNovation Chemicals LLC | D632854-5g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 5g |
$2100 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
¥ 2,158.00 | 2023-04-12 | |
Aaron | AR00IIR9-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$75.00 | 2025-02-10 | |
1PlusChem | 1P00IIIX-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 250mg |
$176.00 | 2024-04-19 | |
Ambeed | A518441-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A518441-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 250mg |
$166.0 | 2024-04-16 | |
Ambeed | A518441-1g |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 1g |
$339.0 | 2024-04-16 | |
A2B Chem LLC | AI63017-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 95% | 100mg |
$56.00 | 2024-07-18 |
3-ethynylimidazo[1,2-a]pyrazine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
リファレンス
- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
リファレンス
- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
リファレンス
- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
リファレンス
- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
リファレンス
- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
リファレンス
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening PlatformJournal of Medicinal Chemistry, 2013, 56(7), 3033-3047,
合成方法 9
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
リファレンス
- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
3-ethynylimidazo[1,2-a]pyrazine Raw materials
- Imidazo[1,2-a]pyrazine
- 3-Bromoimidazo[1,2-a]pyrazine
- 3-Iodoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
3-ethynylimidazo[1,2-a]pyrazine Preparation Products
3-ethynylimidazo[1,2-a]pyrazine 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

清らかである:99%
はかる:1g
価格 ($):305.0